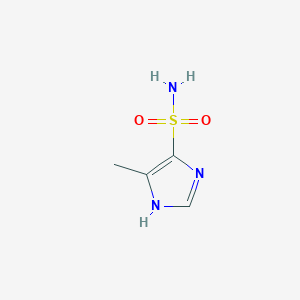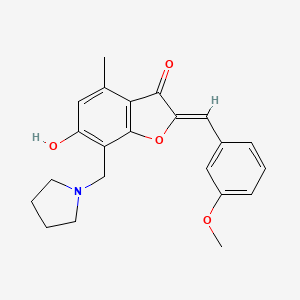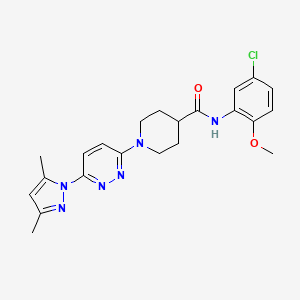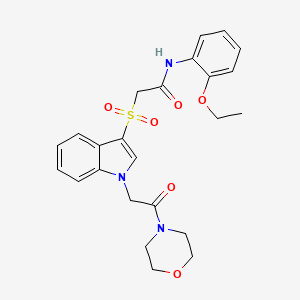![molecular formula C16H16N4O5 B2644961 7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 333752-27-5](/img/structure/B2644961.png)
7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the purine ring and the methoxyphenoxy methyl group. The purine ring is aromatic and relatively stable, but can undergo substitution reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic purine ring and the ether group (in the methoxyphenoxy methyl group) could impact its solubility, melting point, and other physical properties .Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
Researchers have explored the synthesis of heterocyclic compounds using methoxyphenyl derivatives as precursors or intermediates. For instance, the preparation of oxazolocoumarins and related heterocycles demonstrates the utility of methoxyphenyl derivatives in constructing complex molecules with potential biological activities (Nicolaides et al., 1993; Forfar et al., 1998). These synthetic routes offer insights into the chemical reactivity of such compounds, laying the groundwork for further pharmacological exploration.
Potential in Drug Design
The structural features of these compounds, including modifications at the methoxyphenoxy group, have been a subject of interest due to their implications in medicinal chemistry. For example, the development of practical approaches for the synthesis of 5-aza-isoguanines highlights the potential of using these chemical frameworks in drug design, especially as purine nucleoside analogues for anticancer agents (Junaid et al., 2019). This underscores the importance of structural modifications in enhancing biological activity and selectivity.
Antimicrobial and Antiviral Applications
Some derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, indicating their utility in developing new therapeutic agents. For example, triazole derivatives have shown promising antimicrobial properties, suggesting the potential of methoxyphenyl derivatives in combating microbial infections (Bektaş et al., 2007). Additionally, the synthesis of guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system for potential immunotherapeutic applications further demonstrates the broad spectrum of biological activities exhibited by these compounds (Kini et al., 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-[(4-methoxyphenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-19-13-12(14(21)18-15(19)22)20-7-11(25-16(20)17-13)8-24-10-5-3-9(23-2)4-6-10/h3-6,11H,7-8H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKONUSNXFZJPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2644879.png)

![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2644882.png)
![2-[(4-Phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2644884.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)


![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2644900.png)